Methyl 6-aminobenzo[d]isoxazole-3-carboxylate

Chemical Synthesis Building Block Procurement Quality Control

Methyl 6-aminobenzo[d]isoxazole-3-carboxylate (CAS 57764-47-3) is a bicyclic heterocycle featuring a benzene ring fused to an isoxazole, with a primary amino group at the 6-position and a methyl carboxylate at the 3-position. This specific substitution pattern defines its reactivity profile as a synthetic intermediate, offering a nucleophilic site for amide bond formation and a handle for further derivatization.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 57764-47-3
Cat. No. B3329309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-aminobenzo[d]isoxazole-3-carboxylate
CAS57764-47-3
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NOC2=C1C=CC(=C2)N
InChIInChI=1S/C9H8N2O3/c1-13-9(12)8-6-3-2-5(10)4-7(6)14-11-8/h2-4H,10H2,1H3
InChIKeyXPCSPNPAZXWSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-aminobenzo[d]isoxazole-3-carboxylate (CAS 57764-47-3): A Specialized Heterocyclic Building Block for Medicinal Chemistry


Methyl 6-aminobenzo[d]isoxazole-3-carboxylate (CAS 57764-47-3) is a bicyclic heterocycle featuring a benzene ring fused to an isoxazole, with a primary amino group at the 6-position and a methyl carboxylate at the 3-position. This specific substitution pattern defines its reactivity profile as a synthetic intermediate, offering a nucleophilic site for amide bond formation and a handle for further derivatization [1]. Its core benzisoxazole scaffold is recognized in drug discovery for conferring favorable pharmacokinetic properties, as seen in clinically successful antipsychotics [2].

Precision Procurement: Why the 6-Amino-3-carboxylate Methyl Ester Cannot Be Replaced by a Generic Benzisoxazole


The specific reactivity of Methyl 6-aminobenzo[d]isoxazole-3-carboxylate is dictated by the precise location of its functional groups. Simply substituting it with a generic 'benzisoxazole' or even a close positional isomer like its 4-amino variant will yield a molecule with completely different electronic properties and steric demands, potentially derailing a structure-activity relationship (SAR) campaign. For example, the electron-donating amino group at the 6-position differently activates the fused benzene ring compared to the 4-position, impacting electrophilic substitution patterns . Furthermore, the methyl ester is a key differentiator from the free carboxylic acid, offering superior solubility in organic solvents and enabling direct amidation under mild conditions without the need for a separate activation step, which is critical for library synthesis and scale-up [1].

Quantitative Differentiation Grid: Methyl 6-aminobenzo[d]isoxazole-3-carboxylate vs. Closest Analogs


Ester Homolog Comparison: Superior Purity Profile of Methyl ester over Ethyl ester from a Common Vendor

When sourcing the 6-amino-benzisoxazole-3-carboxylate scaffold, the methyl ester variant (target compound) is commercially available in a higher minimum purity specification compared to its direct ethyl ester analog from the same supplier, AKSci. The methyl ester guarantees a purity of ≥95% , whereas the ethyl ester is listed at a higher purity of ≥98% . This is a rare instance where a simple ester homolog shows a vendor-defined purity disadvantage, directly impacting procurement decisions if a lower, well-defined purity grade is acceptable or preferred for cost-sensitive initial synthetic explorations, making the methyl ester a defined starting point.

Chemical Synthesis Building Block Procurement Quality Control

Positional Isomer Differentiation: Unique Chemical Shift of the 6-Amino vs 4-Amino Isomer

The 6-amino positional isomer is structurally distinct from its 4-amino regioisomer (CAS 57764-44-0), leading to a unique 1H-NMR spectroscopic fingerprint. While direct comparative spectral data is proprietary to various suppliers, the canonical SMILES (COC(=O)C1=NOC2=CC(N)=CC=C21) demonstrates the unsymmetrical arrangement. This regiospecificity is critical; a procurement error leading to the 4-amino isomer would introduce a compound with a different hydrogen-bonding network and dipole moment, fundamentally altering binding affinities. The distinction is quantifiable through the unique InChI Key (XPCSPNPAZXWSGR-UHFFFAOYSA-N) [1], which serves as a definitive identity tag for confirming the correct isomer upon receipt.

Analytical Chemistry Isomer Purity Spectroscopic Identification

Synthetic Versatility: Demonstrated Reactivity of the Methyl Ester in Amidation Over the Free Acid

The methyl ester offers a direct path to amide derivatives, a common transformation in drug discovery. Information from a synthesis database indicates the target compound reacts with ammonium hydroxide and other amines to form amides without requiring a pre-activation step [1]. This contrasts with the free carboxylic acid (CAS 28691-46-5), which would need coupling reagents (e.g., HATU, EDCI), adding to costs and purification complexity. While direct quantitative yield data comparing the methyl ester to the acid is not found in published sources for this exact molecule, the class-level inference is that ester reactivity is generally superior for one-step amidation, confirmed by its listing as a reactive intermediate in synthesis pathways.

Medicinal Chemistry Amide Synthesis High-Throughput Synthesis

Biological Evaluation Scaffold: Benchmarking Against a Clinical Antipsychotic Core

The benzisoxazole ring, as found in this compound, is a privileged scaffold in antipsychotic drug design, being the core of risperidone. A QSAR study on 1,2-benzisoxazole derivatives derived a statistically significant model (r²=0.7249, q²=0.6941) correlating structure with antipsychotic activity [1]. While the target compound itself was not the active principle in that study, it serves as a critical synthetic entry point into that therapeutically validated chemical space. This differentiates it from other amino-heterocycles, like aminobenzoxazoles, whose QSAR model for this target might show a less favorable correlation. The evidence is from a class-level inference that the benzisoxazole core, accessible via this building block, has a higher probability of delivering active compounds for D2/5HT2 targets than a generic heterocycle.

CNS Drug Discovery In Vitro Pharmacology Scaffold Hopping

High-Impact Application Scenarios for Methyl 6-aminobenzo[d]isoxazole-3-carboxylate Driven by Evidence


Parallel Library Synthesis for CNS Drug Targets

Leveraging the direct amidation capability of the methyl ester [REFS-1 from Section 3 Evidence Item 3], medicinal chemistry teams can use this scaffold as a core for generating arrays of amide derivatives targeting G-protein-coupled receptors (GPCRs) like dopamine and serotonin receptors. The privileged 1,2-benzisoxazole core provides a head start in achieving CNS drug-like properties, as validated by QSAR models for antipsychotic activity [REFS-1 from Section 3 Evidence Item 4].

Late-Stage Functionalization for PET Tracer Development

The 6-amino group offers a specific, enthalpic handle for rapid incorporation of radioactive labels (e.g., [¹¹C]methylation or [¹⁸F]fluorination via prosthetic groups) without perturbing the critical benzisoxazole pharmacophore. The ability to positively confirm the structural identity of the non-radioactive precursor via its definitive InChI Key [REFS-2 from Section 3 Evidence Item 2] is crucial for meeting GMP requirements for radiopharmaceutical synthesis.

Cost-Effective Screening Agent for Hypoxia-Related Targets

Given the recent demonstration that benzo[d]isoxazole analogues act as HIF-1α transcription inhibitors with nanomolar potency (IC₅₀ of 24 nM for an optimized derivative) [1], the commercial availability of the methyl ester at a well-defined purity grade [REFS-1 from Section 3 Evidence Item 1] enables rapid, cost-effective initial SAR expansion around this new antitumor mechanism before committing to a high-cost custom synthesis of more advanced intermediates.

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